molecular formula C15H11IN2O2 B5970403 N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]acetamide

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No. B5970403
M. Wt: 378.16 g/mol
InChI Key: GNZUQSIUQIJTCJ-UHFFFAOYSA-N
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Description

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]acetamide, also known as IBZAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. IBZAA belongs to the class of benzoxazole derivatives, which have been reported to exhibit various biological activities such as antitumor, anti-inflammatory, and antimicrobial properties. In

Mechanism of Action

The exact mechanism of action of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]acetamide is not fully understood. However, it has been reported to act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]acetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of prostaglandins, which are mediators of inflammation. N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]acetamide has also been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in the process. Additionally, N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]acetamide has been shown to bind to amyloid-beta plaques in the brain, making it a potential diagnostic agent for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]acetamide has several advantages for lab experiments. It is a readily available compound that can be synthesized using a simple and efficient process. N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]acetamide has also been extensively studied for its potential applications in the field of medicine, making it a promising compound for further research. However, there are also limitations to the use of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]acetamide in lab experiments. Its exact mechanism of action is not fully understood, and further studies are needed to elucidate its biological activity. Additionally, the potential side effects of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]acetamide need to be carefully evaluated before it can be used in clinical settings.

Future Directions

There are several future directions for the research on N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]acetamide. One potential direction is to further investigate its potential as a diagnostic agent for Alzheimer's disease. Another direction is to explore its potential as a radioligand for PET imaging. Additionally, further studies are needed to elucidate its mechanism of action and to evaluate its potential as a therapeutic agent for various diseases such as cancer and inflammation. Overall, N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]acetamide has shown great promise in scientific research, and further studies are needed to fully understand its potential applications in the field of medicine.

Synthesis Methods

The synthesis of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]acetamide involves the reaction of 3-iodoaniline with salicylic acid in the presence of acetic anhydride and sulfuric acid. The reaction leads to the formation of 2-(3-iodophenyl)benzoxazole, which is then converted to N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]acetamide by reaction with acetic anhydride and acetic acid. The overall synthesis process is relatively simple and efficient, making N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]acetamide a readily available compound for scientific research.

Scientific Research Applications

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]acetamide has been extensively studied for its potential applications in the field of medicine. It has been reported to exhibit various biological activities such as antitumor, anti-inflammatory, and antimicrobial properties. N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]acetamide has also been shown to have potential as a diagnostic agent for Alzheimer's disease due to its ability to bind to amyloid-beta plaques in the brain. Additionally, N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]acetamide has been investigated for its potential as a radioligand for positron emission tomography (PET) imaging.

properties

IUPAC Name

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IN2O2/c1-9(19)17-12-5-6-14-13(8-12)18-15(20-14)10-3-2-4-11(16)7-10/h2-8H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZUQSIUQIJTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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